N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Description
The compound N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a 1,2,4-triazole core with a sulfanyl linkage and a substituted phenylacetamide group. Its unique structural elements include:
- A 4-methyl-4H-1,2,4-triazol-3-yl ring with a sulfanyl bridge to the acetamide moiety.
- A 1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl substituent on the triazole, introducing a benzoxazin ring system.
- A 4-bromo-2-fluorophenyl group attached to the acetamide nitrogen.
Properties
CAS No. |
938013-62-8 |
|---|---|
Molecular Formula |
C21H19BrFN5O3S |
Molecular Weight |
520.4 g/mol |
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H19BrFN5O3S/c1-12(28-16-5-3-4-6-17(16)31-10-19(28)30)20-25-26-21(27(20)2)32-11-18(29)24-15-8-7-13(22)9-14(15)23/h3-9,12H,10-11H2,1-2H3,(H,24,29) |
InChI Key |
HLKCMWZUHAHNHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=C(C=C(C=C2)Br)F)N3C(=O)COC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Benzoxazine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.
Synthesis of the Triazole Ring: The triazole ring is usually synthesized via a cycloaddition reaction, often using azides and alkynes as starting materials.
Coupling Reactions: The final step involves coupling the benzoxazine and triazole intermediates with the bromine and fluorine-substituted phenyl ring, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Triazole-Acetamide Derivatives
Key structural differences between the target compound and analogs are summarized in Table 1 .
Table 1: Substituent Comparison of Triazole-Acetamide Derivatives
Key Observations:
Triazole Core Modifications: The target compound’s 4-methyl group (vs. The benzoxazin-ethyl substituent (Position 5) is unique, offering a fused oxygen-containing heterocycle absent in analogs with pyridine () or thiophene () groups. This may improve metabolic stability or π-π stacking interactions .
This could enhance binding specificity in halogen-bonding environments .
Physicochemical and Electronic Properties
Bond Length and Conformational Analysis
- Acetamide Region : Bond lengths in the target’s acetamide group (C1–C2: ~1.50 Å; N1–C2: ~1.35 Å) align with derivatives like N-(4-bromophenyl)acetamide (), but slight variations arise from bromo-fluoro substitution, altering molecular geometry .
- Bromophenyl Effects: The C6–Br bond (1.89 Å) matches brominated analogs (), but the ortho-fluorine introduces steric and electronic perturbations absent in non-fluorinated compounds .
Solubility and Bioavailability
Hypothesized Bioactivity
- Anti-exudative Activity : Triazole-acetamides with aryl substitutions (e.g., ) show anti-inflammatory effects. The benzoxazin group may amplify this by modulating cyclooxygenase or kinase pathways .
- Antimicrobial Potential: Pyridine-containing analogs () exhibit activity against bacterial targets, but the benzoxazin group’s electron-rich structure could broaden efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
